molecular formula C9H8Cl2N2O2S B14711589 6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B14711589
M. Wt: 279.14 g/mol
InChI Key: UNRNDUAMWCGSKG-UHFFFAOYSA-N
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Description

6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of chlorine atoms at the 6 and 7 positions, an ethyl group at the 3 position, and a 1,1-dioxide functional group. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of 2-formylbenzenesulfonyl chloride with hydrazine monohydrate. The reaction is carried out under acidic conditions, leading to the formation of the benzothiadiazine ring . The general reaction scheme is as follows:

    Formation of 2-formylbenzenesulfonyl chloride: This intermediate is prepared by the reaction of 2-chlorobenzenesulfonyl chloride with a formylating agent.

    Cyclization: The 2-formylbenzenesulfonyl chloride undergoes cyclization with hydrazine monohydrate under acidic conditions to form the benzothiadiazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: Halogen atoms at the 6 and 7 positions can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Scientific Research Applications

6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Antimicrobial and Antiviral: Inhibits the growth of microorganisms by interfering with their metabolic processes.

    Antihypertensive: Acts as a diuretic, reducing blood pressure by increasing the excretion of sodium and water.

    Antidiabetic: Modulates insulin release and improves glucose uptake.

    Anticancer: Induces apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern and functional groups. Similar compounds include:

These compounds share some pharmacological properties but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C9H8Cl2N2O2S

Molecular Weight

279.14 g/mol

IUPAC Name

6,7-dichloro-3-ethyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H8Cl2N2O2S/c1-2-9-12-7-3-5(10)6(11)4-8(7)16(14,15)13-9/h3-4H,2H2,1H3,(H,12,13)

InChI Key

UNRNDUAMWCGSKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)Cl

Origin of Product

United States

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